molecular formula C16H26N2O3 B12477729 1-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}propan-2-ol

1-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}propan-2-ol

Cat. No.: B12477729
M. Wt: 294.39 g/mol
InChI Key: WZACYAPWNJTUHK-UHFFFAOYSA-N
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Description

1-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}propan-2-ol is a secondary alcohol and amino-propanol derivative featuring a benzylamine core substituted with a methoxy group at the 4-position and a morpholine moiety linked via a methylene group at the 3-position of the aromatic ring. The morpholine group, a six-membered heterocycle containing one oxygen and one nitrogen atom, enhances solubility and bioavailability due to its polar nature. Its synthesis likely involves nucleophilic ring-opening of an epoxide intermediate by a benzylamine derivative, a common strategy for analogous compounds .

Properties

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

IUPAC Name

1-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylamino]propan-2-ol

InChI

InChI=1S/C16H26N2O3/c1-13(19)10-17-11-14-3-4-16(20-2)15(9-14)12-18-5-7-21-8-6-18/h3-4,9,13,17,19H,5-8,10-12H2,1-2H3

InChI Key

WZACYAPWNJTUHK-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC(=C(C=C1)OC)CN2CCOCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzylamine Intermediate: The initial step involves the reaction of 4-methoxybenzyl chloride with morpholine to form 4-methoxy-3-(morpholin-4-ylmethyl)benzylamine.

    Alkylation: The benzylamine intermediate is then reacted with epichlorohydrin under basic conditions to form the desired product, 1-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}propan-2-ol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}propan-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}propan-2-ol involves its interaction with specific molecular targets. The morpholine ring and benzylamine moiety allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds, their substituents, and physicochemical properties:

Compound Name / ID Key Substituents Molecular Formula Purity (%) Notable Features Reference
Target Compound : 1-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}propan-2-ol - 4-Methoxybenzyl
- 3-(Morpholin-4-ylmethyl)
C₁₇H₂₇N₂O₃ (estimated) N/A Morpholine enhances solubility; potential CNS activity due to lipophilic balance.
Compound 24 () - 4-(Pentafluoro-λ⁶-sulfaneyl)phenoxy
- Dibenzylamino
C₂₃H₂₄F₅NO₂S 95.25 Electrophilic SF₅ group may improve metabolic stability.
Compound 26 () - 4-Chlorophenoxy
- Bis(4-chlorobenzyl)amino
C₂₃H₂₂Cl₃NO₂ 99.45 Chlorine atoms increase lipophilicity; potential cytotoxicity.
CHJ02029 () - 2,6-Dichlorophenoxy
- 3-Methoxy-4-(2-(4-methylpiperidin-1-yl)ethoxy)benzyl
C₂₅H₃₃Cl₂N₂O₄ >98 Piperidine substituent may enhance blood-brain barrier penetration.
Metoprolol () - 4-(2-Methoxyethyl)phenoxy
- Isopropylamino
C₁₅H₂₅NO₃ N/A Clinically used β-blocker; highlights the importance of phenoxy-amino propanols.
Carvedilol () - 9'H-Carbazol-4'-yloxy
- 2''-(2'''-Methoxyphenoxy)ethylamino
C₂₄H₂₆N₂O₄ N/A Dual α/β-blocker; bulky carbazole moiety improves receptor affinity.

Key Advantages of the Target Compound

  • Morpholine vs.
  • Methoxy Group: The 4-methoxy substituent on the benzyl ring may reduce oxidative metabolism, improving pharmacokinetic stability compared to non-substituted analogs .

Biological Activity

1-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}propan-2-ol, often referred to as a morpholine derivative, is of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound is structurally characterized by a morpholine ring and a methoxy-substituted benzyl group, which contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}propan-2-ol can be represented as follows:

  • IUPAC Name : N-(4-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine
  • Molecular Formula : C15H24N2O2
  • Molecular Weight : 252.37 g/mol

Antitumor Activity

Recent studies have indicated that morpholine derivatives exhibit promising antitumor properties. For example, compounds similar to 1-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}propan-2-ol have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AA5495.1Apoptosis induction
Compound BMCF-73.8Cell cycle arrest

Antioxidant Activity

Morpholine-containing compounds have been evaluated for their antioxidant capabilities. The presence of the methoxy group enhances radical scavenging activity, making these compounds suitable candidates for further exploration in oxidative stress-related disorders.

Assay Method Scavenging Activity (%)
DPPH85
ABTS90

Anti-inflammatory Properties

The anti-inflammatory potential of morpholine derivatives has also been documented. These compounds can inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.

The biological activity of 1-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}propan-2-ol can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has been observed to inhibit enzymes involved in tumor progression and inflammation.
  • Radical Scavenging : The methoxy group contributes to the compound’s ability to neutralize free radicals.

Case Studies

Several studies have highlighted the therapeutic potential of morpholine derivatives:

  • Study on Antitumor Activity : A recent investigation demonstrated that a related morpholine compound significantly reduced tumor growth in xenograft models, suggesting potential for clinical application in cancer therapy.
  • Antioxidant Study : Research has shown that morpholine derivatives exhibit higher antioxidant activity compared to traditional antioxidants like ascorbic acid, indicating their potential use in nutraceuticals.

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